Cas no 2137448-34-9 (5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid)

5-(Benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid is a specialized heterocyclic compound featuring a pyrrolopyrazole core with a benzyloxycarbonyl protecting group and a trifluoroethyl substituent. This structure offers unique reactivity and stability, making it valuable in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization. The benzyloxycarbonyl (Cbz) group provides selective deprotection opportunities, facilitating controlled synthetic modifications. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for constructing complex heterocyclic frameworks.
5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid structure
2137448-34-9 structure
商品名:5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid
CAS番号:2137448-34-9
MF:C16H14F3N3O4
メガワット:369.29527425766
CID:6104447
PubChem ID:165800084

5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid
    • 2137448-34-9
    • EN300-1131541
    • 5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
    • インチ: 1S/C16H14F3N3O4/c17-16(18,19)9-21-6-11-12(20-21)7-22(13(11)14(23)24)15(25)26-8-10-4-2-1-3-5-10/h1-6,13H,7-9H2,(H,23,24)
    • InChIKey: UQMBRTYEEQCMJV-UHFFFAOYSA-N
    • ほほえんだ: FC(CN1C=C2C(CN(C(=O)OCC3C=CC=CC=3)C2C(=O)O)=N1)(F)F

計算された属性

  • せいみつぶんしりょう: 369.09364042g/mol
  • どういたいしつりょう: 369.09364042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131541-10g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1131541-2.5g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1131541-0.5g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1131541-0.05g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1131541-1g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1131541-5.0g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9
5g
$3065.0 2023-06-09
Enamine
EN300-1131541-0.1g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1131541-10.0g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9
10g
$4545.0 2023-06-09
Enamine
EN300-1131541-1.0g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9
1g
$1057.0 2023-06-09
Enamine
EN300-1131541-0.25g
5-[(benzyloxy)carbonyl]-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid
2137448-34-9 95%
0.25g
$972.0 2023-10-26

5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acid 関連文献

5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo3,4-cpyrazole-4-carboxylic acidに関する追加情報

Comprehensive Analysis of 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid (CAS No. 2137448-34-9)

The compound 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid (CAS No. 2137448-34-9) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique pyrrolopyrazole core and trifluoroethyl substitution, this molecule exhibits remarkable potential as a building block for pharmaceuticals, particularly in the development of kinase inhibitors and other targeted therapies. Researchers are increasingly exploring its applications in cancer treatment, inflammatory diseases, and central nervous system disorders, aligning with current trends in precision medicine.

One of the most intriguing aspects of this compound is its structural versatility. The presence of both a benzyloxycarbonyl protecting group and a carboxylic acid functionality allows for further derivatization, making it a valuable intermediate in multi-step synthetic routes. Recent studies have highlighted its role in the synthesis of small molecule inhibitors, particularly those targeting protein-protein interactions (PPIs), a hot topic in modern drug discovery. As the pharmaceutical industry shifts focus towards undruggable targets, compounds like 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid are becoming indispensable tools for medicinal chemists.

The trifluoroethyl moiety in this compound is particularly noteworthy, as it often enhances metabolic stability and bioavailability—two critical factors in drug development. This aligns with the growing demand for improved pharmacokinetic properties in new chemical entities. Furthermore, the pyrrolopyrazole scaffold has demonstrated excellent ligand efficiency in various biological assays, making it a preferred choice for fragment-based drug design. These characteristics explain why searches for "pyrrolopyrazole derivatives" and "trifluoroethyl-containing compounds" have seen a steady increase in scientific databases and patent literature.

From a synthetic chemistry perspective, the preparation of 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid typically involves multi-step procedures that highlight modern heterocyclic chemistry techniques. The compound's stability under various reaction conditions makes it particularly valuable for parallel synthesis and combinatorial chemistry approaches, which are crucial for high-throughput screening in drug discovery programs. Recent publications have emphasized its utility in creating diverse compound libraries, addressing the pharmaceutical industry's need for structural variety in lead optimization.

The growing interest in fluorinated pharmaceuticals has further elevated the importance of this compound. With approximately 30% of newly approved drugs containing fluorine atoms, the trifluoroethyl group in 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid positions it as a strategic intermediate for developing next-generation therapeutics. This trend is reflected in the increasing number of search queries related to "fluorine in drug design" and "fluorinated heterocycles" across scientific platforms.

In the context of intellectual property landscape, derivatives of this compound have appeared in numerous patent applications, particularly in areas of kinase inhibition and signal transduction modulation. The unique combination of its pyrrolopyrazole core with fluorine substitution creates a pharmacophore that often demonstrates superior target selectivity—a key consideration in reducing off-target effects in clinical candidates. This has led to heightened commercial interest, as evidenced by the compound's inclusion in several major chemical catalogs and custom synthesis offerings.

From an analytical chemistry standpoint, 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid presents interesting characteristics for method development. The presence of both aromatic and aliphatic protons in its structure, along with the trifluoromethyl group, makes it an excellent subject for advanced NMR spectroscopy studies. Additionally, its UV-active components facilitate detection in HPLC method development, a frequently searched topic among analytical chemists working in pharmaceutical quality control.

The compound's potential extends beyond human therapeutics into areas like veterinary medicine and agricultural chemistry, where similar molecular frameworks have shown activity against various pathogens. This versatility contributes to its growing prominence in cross-disciplinary research, addressing another contemporary trend in the chemical sciences—the convergence of different application fields. As such, it represents not just a specific chemical entity, but a conceptual bridge between multiple domains of life sciences research.

Looking forward, the scientific community anticipates expanded applications for 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid in emerging areas like proteolysis targeting chimeras (PROTACs) and molecular glues. These innovative therapeutic modalities, which have dominated recent pharmaceutical conferences and publications, require precisely engineered small molecules like this compound to achieve their mechanism of action. The compound's balanced physicochemical properties and synthetic accessibility position it well for such cutting-edge applications.

In conclusion, 5-(benzyloxy)carbonyl-2-(2,2,2-trifluoroethyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid (CAS No. 2137448-34-9) represents a fascinating intersection of structural novelty, synthetic utility, and biological potential. Its relevance to multiple current research trends—from fluorine chemistry to targeted protein degradation—ensures its continued importance in chemical and pharmaceutical research. As the scientific community addresses increasingly complex therapeutic challenges, versatile building blocks like this compound will undoubtedly play pivotal roles in the next generation of biomedical innovations.

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